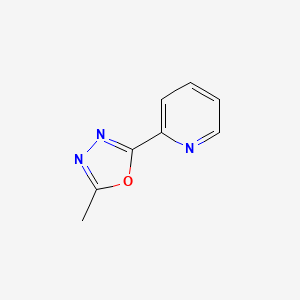
2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole
Cat. No. B8400237
Key on ui cas rn:
66079-85-4
M. Wt: 161.16 g/mol
InChI Key: JDVGMDNWELATGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08173682B2
Procedure details


Into each of two microwave vials is added 5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide (100 mg), tosyl chloride (64 mg, 0.336 mmol), and 2-t-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polystyrene (2.2 mmol/g, 634 mg, 1.39 mmol) and anhydrous tetrahydrofuran (6 mL). Each vial is flushed with nitrogen, sealed and heated in the CEM Discover microwave at 145° C. holding at that temperature for 3 min, with a maximum pressure of 6.5 bar. LC/MS shows the reaction is complete. The product from both the vials are combined and evaporated, and the residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:methanol (49:1). Fractions containing the product are combined and the solvent evaporated and further purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane. Fractions containing the product are combined, evaporated and re-purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:ethyl acetate (3:1). Fractions containing the product are combined again and evaporated to give 3-ethyl-2-methoxy-6-methyl-5-(5-methyl-[1,3,4]oxadiazol-2-yl-pyridine (95 mg, 73% yield, 2 steps). MS: m/e=234 (M+H); 1H NMR (CDCl3, δ, ppm): 7.86 (1H, s), 4.00 (3H, s), 2.79 (3H, s), 2.55-2.65 (5H, m), 1.21 (3H, t).
Name
5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide
Quantity
100 mg
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][NH:5]C(=O)C1C=C(CC)C(OC)=NC=1C)(=[O:3])[CH3:2].S(Cl)([C:22]1[CH:28]=[CH:27][C:25](C)=[CH:24][CH:23]=1)(=O)=O.C([N:34]=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C>O1CCCC1>[CH3:2][C:1]1[O:3][C:22]([C:28]2[CH:27]=[CH:25][CH:24]=[CH:23][N:34]=2)=[N:5][N:4]=1
|
Inputs


Step One
|
Name
|
5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NNC(C1=C(N=C(C(=C1)CC)OC)C)=O
|
|
Name
|
|
|
Quantity
|
64 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
145 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Each vial is flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:methanol (49:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:ethyl acetate (3:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
3 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN=C(O1)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 mg | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
